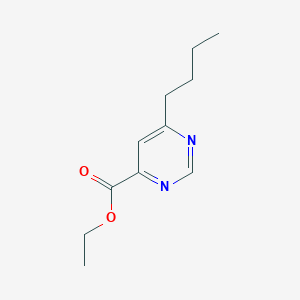

Ethyl 6-butylpyrimidine-4-carboxylate

Description

Ethyl 6-butylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a butyl group at the 6-position and an ethyl ester moiety at the 4-position of the pyrimidine ring. Pyrimidine-based compounds are pivotal in medicinal and agrochemical research due to their structural versatility and bioactivity.

Properties

IUPAC Name |

ethyl 6-butylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-5-6-9-7-10(13-8-12-9)11(14)15-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMZSPDHBXZHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 6-butylpyrimidine-4-carboxylate has several applications in scientific research across various fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-butylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Findings and Methodologies

Crystallographic Characterization

Structural validation of pyrimidine derivatives relies on X-ray crystallography. Tools like SHELX (for refinement) and ORTEP (for visualization) are critical for confirming substituent positions and ring puckering . For instance, Cremer and Pople’s puckering coordinates () are applied to analyze nonplanar conformations in heterocycles, ensuring accurate stereochemical assignments.

Computational and Experimental Data

- Solubility: Butyl-substituted analogs exhibit lower aqueous solubility than hydroxy- or amino-substituted derivatives due to increased hydrophobicity.

- Thermal Stability : Esters with electron-withdrawing groups (e.g., CF₃ ) demonstrate higher thermal stability, as evidenced by thermogravimetric analysis (TGA) in related studies.

Data Tables

Table 1: Comparative Properties of Selected Pyrimidine Carboxylates

Biological Activity

Ethyl 6-butylpyrimidine-4-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a butyl group at the 6-position and an ethoxy carbon chain at the 4-position. This unique substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can help elucidate how structural modifications can enhance its biological activity. A comparative analysis with similar compounds reveals insights into its potency:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 6-methylpyrimidine-4-carboxylate | 0.89 | Methyl group enhances lipophilicity |

| Ethyl 6-propylpyrimidine-4-carboxylate | 0.88 | Propyl group may improve binding affinity |

| Ethyl 2-butylpyrimidine-4-carboxylate | 0.87 | Altered position affects enzyme interaction |

This table illustrates how variations in substituents can influence the compound's biological interactions and efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- PDE Inhibition : A study focused on the compound's role as a phosphodiesterase inhibitor showed promising results, with IC50 values indicating effective enzyme inhibition comparable to established PDE inhibitors .

- Cancer Research : Preliminary investigations into its anticancer properties revealed that this compound could induce apoptosis in certain cancer cell lines, suggesting a pathway for therapeutic exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.